molecular formula C20H14BrFO B12700903 p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol CAS No. 851-41-2

p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol

Cat. No.: B12700903
CAS No.: 851-41-2
M. Wt: 369.2 g/mol
InChI Key: BIWNDDYCSSBZHZ-VXPUYCOJSA-N
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Description

p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol is an organic compound with the molecular formula C20H14BrFO. It contains a bromine atom, a fluorine atom, and a phenyl group attached to a styryl phenol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols or styryl derivatives.

Scientific Research Applications

p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • p-(beta-Bromo-4-fluoro-alpha-phenylstyryl)phenol
  • p-(beta-Chloro-2-fluoro-alpha-phenylstyryl)phenol
  • p-(beta-Iodo-2-fluoro-alpha-phenylstyryl)phenol

Uniqueness

p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

CAS No.

851-41-2

Molecular Formula

C20H14BrFO

Molecular Weight

369.2 g/mol

IUPAC Name

4-[(Z)-2-bromo-2-(2-fluorophenyl)-1-phenylethenyl]phenol

InChI

InChI=1S/C20H14BrFO/c21-20(17-8-4-5-9-18(17)22)19(14-6-2-1-3-7-14)15-10-12-16(23)13-11-15/h1-13,23H/b20-19-

InChI Key

BIWNDDYCSSBZHZ-VXPUYCOJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2F)/Br)/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2F)Br)C3=CC=C(C=C3)O

Origin of Product

United States

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